N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

Catalog No.
S12935202
CAS No.
M.F
C8H6BrClFNO
M. Wt
266.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

Product Name

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

IUPAC Name

N-(3-bromo-5-fluorophenyl)-2-chloroacetamide

Molecular Formula

C8H6BrClFNO

Molecular Weight

266.49 g/mol

InChI

InChI=1S/C8H6BrClFNO/c9-5-1-6(11)3-7(2-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)

InChI Key

IKMCRRDKRQMTLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)NC(=O)CCl

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide is an organic compound characterized by the presence of a chloroacetamide functional group attached to a brominated and fluorinated aromatic ring. Its chemical structure can be denoted as follows:

  • Chemical Formula: C9_{9}H7_{7}BrClFNO
  • Molecular Weight: 276.52 g/mol

The compound features a bromine atom at the meta position and a fluorine atom at the para position relative to the amide group on a phenyl ring. This unique arrangement of halogen substituents contributes to its chemical reactivity and biological activity.

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, making it a potential precursor for synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The presence of bromine and fluorine enhances the electrophilic character of the aromatic ring, allowing for further substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to release the corresponding carboxylic acid and amine.

Research indicates that N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes, which may include cytochrome P450 enzymes involved in drug metabolism. Such interactions suggest that this compound could influence pharmacokinetics and drug-drug interactions in therapeutic contexts .

The synthesis of N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide can be achieved through several methods:

  • Bromination and Fluorination: Starting with a suitable phenolic compound, bromination can be performed using bromine or N-bromosuccinimide, followed by fluorination using fluorinating agents.
  • Chloroacetylation: The resulting bromo-fluorophenol can then be reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form the chloroacetamide derivative.
  • Alternative Synthesis Routes: Other synthetic pathways may involve coupling reactions or modifications of existing chloroacetamides to introduce the desired halogen substituents.

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide has potential applications in several fields:

  • Pharmaceuticals: Its biological activity may make it useful as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
  • Chemical Research: It serves as an intermediate in organic synthesis, allowing for the creation of more complex molecules.
  • Agricultural Chemicals: Its properties may lend themselves to use in developing agrochemicals or pesticides.

Interaction studies have focused on N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide's binding affinity to various biological targets. Notably, it has shown inhibition effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises considerations for its use in combination therapies or its impact on the metabolism of co-administered drugs.

Several compounds share structural similarities with N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)-2-chloroacetamideNo fluorine substituentModerate cytochrome P450 inhibition
N-(4-bromo-3-fluorophenyl)-2-chloroacetamideDifferent position of fluorineSimilar cytochrome P450 inhibition
N-(3-bromo-2-fluorophenyl)-2-chloroacetamideBromine at different positionPotentially different metabolic pathways
N-(4-bromophenyl)-acetamideLacks chlorineLower toxicity profile

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide is unique due to its combination of both bromine and fluorine substituents on the aromatic ring, which may enhance its biological activity compared to similar compounds lacking these features .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

264.93053 g/mol

Monoisotopic Mass

264.93053 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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